![molecular formula C20H30N4OS B3445665 1'-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3445665.png)
1'-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide
Übersicht
Beschreibung
1-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the focus of numerous scientific studies.
Wirkmechanismus
1'-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide works by activating the STING (Stimulator of Interferon Genes) pathway, which is involved in the immune response to viral infections and cancer. When 1'-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide binds to the STING receptor, it triggers the production of interferons and other cytokines, which can help to kill cancer cells.
Biochemical and Physiological Effects:
1'-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines, activate immune cells, and increase the permeability of blood vessels in tumors. These effects can help to kill cancer cells and improve the delivery of chemotherapy drugs to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1'-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide is its ability to activate the immune system and induce the production of cytokines, which can help to kill cancer cells. However, 1'-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide has some limitations for lab experiments, including its low solubility in water and its short half-life in the body.
Zukünftige Richtungen
There are several future directions for research on 1'-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide. One area of focus is on developing new formulations of 1'-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide that can improve its solubility and increase its half-life in the body. Another area of research is on identifying biomarkers that can predict which patients will respond best to 1'-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide treatment. Finally, there is interest in combining 1'-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide with other cancer treatments, such as chemotherapy and immunotherapy, to improve its effectiveness.
Wissenschaftliche Forschungsanwendungen
1'-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. 1'-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide works by activating the immune system and inducing the production of cytokines, which can help to kill cancer cells.
Eigenschaften
IUPAC Name |
1-[(2,5-dimethylphenyl)carbamothioyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4OS/c1-15-6-7-16(2)17(14-15)22-19(26)23-12-8-20(9-13-23,18(21)25)24-10-4-3-5-11-24/h6-7,14H,3-5,8-13H2,1-2H3,(H2,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNAHHGNDJAJIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CCC(CC2)(C(=O)N)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[(2,5-Dimethylphenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.